![molecular formula C10H15Cl2N5 B1477859 {N''-[2-(4-chlorophenyl)ethyl]carbamimidamido}methanimidamide hydrochloride CAS No. 110181-28-7](/img/structure/B1477859.png)
{N''-[2-(4-chlorophenyl)ethyl]carbamimidamido}methanimidamide hydrochloride
Descripción general
Descripción
“{N’'-[2-(4-chlorophenyl)ethyl]carbamimidamido}methanimidamide hydrochloride” is a chemical compound with the CAS Number: 110181-28-7 . It has a molecular weight of 276.17 and its molecular formula is C10H15Cl2N5. The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14ClN5.ClH/c11-8-3-1-7 (2-4-8)5-6-15-10 (14)16-9 (12)13;/h1-4H,5-6H2, (H6,12,13,14,15,16);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical and Chemical Properties Analysis
The compound “{N’'-[2-(4-chlorophenyl)ethyl]carbamimidamido}methanimidamide hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 276.17 .Aplicaciones Científicas De Investigación
Spectroscopic Characterization and Crystal Structures
N'-[2-(4-chlorophenyl)ethyl]carbamimidamido methanimidamide hydrochloride has been studied in terms of its spectroscopic characterization and crystal structures. Kuś et al. (2016) conducted a comprehensive chemical characterization of N-ethyl-2-amino-1-(4-chlorophenyl)-propan-1-one (4-chloroethcathinone, 4-CEC) hydrochloride, which is a derivative of this compound. Their study utilized nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy, gas chromatography–mass spectrometry, liquid chromatography–mass spectrometry, and X-ray crystallography. This research is essential for the identification and understanding of the compound's molecular structure and properties (Kuś et al., 2016).
Synthesis and Antimicrobial Properties
Research has also been conducted on the synthesis of new compounds related to N'-[2-(4-chlorophenyl)ethyl]carbamimidamido methanimidamide hydrochloride and their potential as antimicrobial agents. Desai et al. (2007) synthesized novel quinazolines and studied their antibacterial and antifungal activities. These synthesized compounds have shown effectiveness against various bacteria and fungi, indicating the potential of N'-[2-(4-chlorophenyl)ethyl]carbamimidamido methanimidamide hydrochloride derivatives in the field of antimicrobial research (Desai et al., 2007).
GPR14/Urotensin-II Receptor Agonist
Another significant application of this compound is in the field of receptor agonism. Croston et al. (2002) discovered a nonpeptidic agonist of the urotensin-II receptor, which includes a derivative of N'-[2-(4-chlorophenyl)ethyl]carbamimidamido methanimidamide hydrochloride. This compound, identified as AC-7954, has shown potential as a pharmacological research tool and could lead to the development of new drugs targeting the urotensin-II receptor (Croston et al., 2002).
Crystal and Molecular Structure Studies
The compound and its derivatives have also been a subject of structural studies. Bankiewicz et al. (2017) investigated the crystal and molecular structure of a carbamohydrazonothioate derivative and its hydrochloride solvate. This research helps in understanding the intermolecular interactions and the conformational dynamics of such compounds, which is crucial for their potential applications in various fields, including material science and drug design (Bankiewicz et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
2-[2-(4-chlorophenyl)ethyl]-1-(diaminomethylidene)guanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN5.ClH/c11-8-3-1-7(2-4-8)5-6-15-10(14)16-9(12)13;/h1-4H,5-6H2,(H6,12,13,14,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACKGPAGXFDSNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN=C(N)N=C(N)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one](/img/structure/B1477776.png)

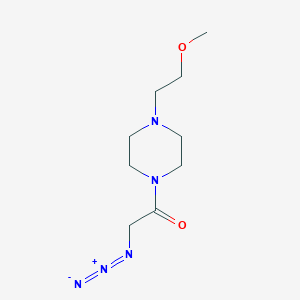
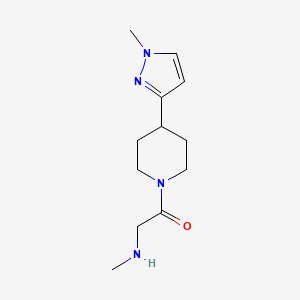
![2-chloro-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one](/img/structure/B1477787.png)
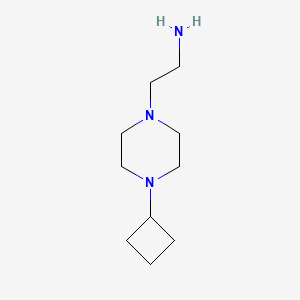

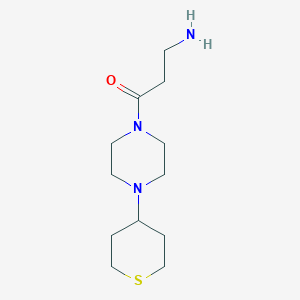

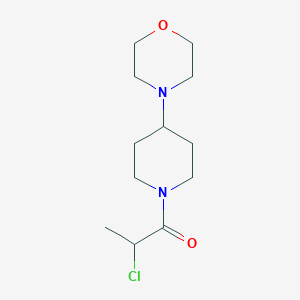
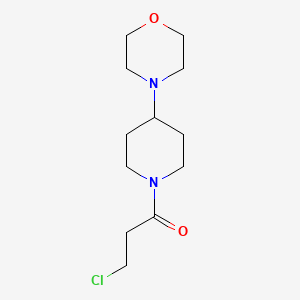

![3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile](/img/structure/B1477798.png)

